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Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold remains a cornerstone in medicinal chemistry, consistently yielding

compounds with significant therapeutic potential across a spectrum of diseases. This guide

provides an objective comparison of the efficacy of new pyrimidine-based compounds against

established drugs, supported by experimental data. We delve into their performance in

oncology, infectious diseases, inflammation, and neurological disorders, offering detailed

experimental methodologies and visualizing the complex signaling pathways they modulate.

Data Presentation: Head-to-Head Inhibitor
Comparison
The following tables summarize the biochemical and cellular potencies of selected novel

pyrimidine-based compounds compared to existing drugs. The half-maximal inhibitory

concentration (IC50) and Minimum Inhibitory Concentration (MIC) are standard measures of a

drug's potency, with lower values indicating greater efficacy.

Anticancer Activity: Kinase Inhibitors
Pyrimidine derivatives have shown remarkable success as kinase inhibitors, particularly

targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.
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Compound/Dr
ug

Target Cell Line IC50 (nM) Reference

Osimertinib

(Pyrimidine-

based)

EGFR T790M H1975 ~15 [1]

Erlotinib

(Quinazoline-

based)

EGFR T790M H1975 >5000 [1]

New Pyrimidine

Derivative

(Compound 12)

EGFRwt - 14.5 [2]

Gefitinib EGFRwt - 18.2 [2]

New Pyrimidine

Derivative

(Compound 12)

EGFRT790M - 35.4 [2]

Osimertinib EGFRT790M - 8.5 [2]

New

Pyrazolo[3,4-

d]pyrimidine

(Compound 11)

BTK - 7.95 [3]

Ibrutinib

(Approved Drug)
BTK - Comparable [3]

Antimicrobial Activity
Novel pyrimidine-based compounds have demonstrated potent activity against various

bacterial and fungal strains, in some cases surpassing standard antibiotics.
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Compound/Drug Organism MIC (µg/mL) Reference

New Pyrimidine

Derivative (Compound

33)

MRSA 2 [4]

Methicillin MRSA >2 [4]

New Pyrimidine

Derivative (Compound

33)

VREs 2 [4]

Vancomycin VREs >2 [4]

Benzimidazo[1,2-

a]pyrimidine

(Compound 5h)

Leukemia Cell Lines 0.35 - 9.43

Ampicillin E. coli -

Pyridothienopyrimidin

e (Compound 8a)
S. aureus -

Amoxicillin trihydrate S. aureus -

Anti-inflammatory Activity
Pyrimidine derivatives have been investigated for their ability to modulate inflammatory

pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.
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Compound/Drug Target IC50 (µM) Reference

Pyrimidin-4-yl-

benzimidazole (2a)
COX-2 3.5

Celecoxib COX-2 0.65

Pyrazolediazenylpyrim

idine (59)
COX-2 -

Indomethacin COX-2 -

Pyrazolo[3,4-

d]pyrimidine (7)
COX-2 -

Indomethacin COX-2 ED50 = 9.17

Neurological Disorders
Recent research has explored pyrimidine-based compounds for neurodegenerative diseases

like Alzheimer's, targeting key enzymes such as Acetylcholinesterase (AChE), BACE1, and

GSK-3β.

Compound/Drug Target IC50 Reference

N-(4-chlorophenyl)-

pyrazolo[1,5-

a]pyrimidine (12b)

AChE 3.15 ± 0.01 mg/mL

Donepezil AChE -

Triazinone Derivative BACE-1 18.03 ± 0.01 µM

Triazinone Derivative GSK-3β 14.67 ± 0.78 µM

Thienopyrimidine

Derivative (6b)
GSK-3β 10.2 µM

Tetrahydropyrimidine

(Compound 44)
GSK-3β ATP-competitive
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Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanisms of action and experimental procedures, the following

diagrams were generated using Graphviz.
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Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based kinase

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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